(1-(Sec-butyl)-3-methyl-1h-pyrazol-4-yl)methanamine
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Overview
Description
(1-(Sec-butyl)-3-methyl-1h-pyrazol-4-yl)methanamine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a sec-butyl group and a methyl group attached to the pyrazole ring, along with a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Sec-butyl)-3-methyl-1h-pyrazol-4-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable hydrazine derivative and a 1,3-diketone, the pyrazole ring can be formed through cyclization. Subsequent functionalization steps introduce the sec-butyl and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (1-(Sec-butyl)-3-methyl-1h-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1-(Sec-butyl)-3-methyl-1h-pyrazol-4-yl)methanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(Sec-butyl)-3-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (1-(Sec-butyl)-4-piperidinyl)methanamine
- N-butyl-N-methyl-1-butanamine
- tert-butylamine
Comparison: Compared to these similar compounds, (1-(Sec-butyl)-3-methyl-1h-pyrazol-4-yl)methanamine is unique due to its specific pyrazole structure and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
(1-butan-2-yl-3-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C9H17N3/c1-4-7(2)12-6-9(5-10)8(3)11-12/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
AJCYIIPMAOLYLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C)CN |
Origin of Product |
United States |
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